
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene is a bicyclic hydrocarbon with the molecular formula C10H14 . This compound is also known by other names such as dihydrodicyclopentadiene and tricyclo(5.2.1.0(2,6))dec-3-ene . It is a derivative of dicyclopentadiene and is characterized by its unique tricyclic structure.
Méthodes De Préparation
The synthesis of 3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene typically involves the hydrogenation of dicyclopentadiene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated temperatures and pressures . Industrial production methods may involve the distillation of products from a steam cracking process, which yields a mixture of hydrocarbons including the desired compound .
Analyse Des Réactions Chimiques
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine or bromine) to introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to certain natural products.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene can be compared with other similar compounds such as:
Dicyclopentadiene: A precursor to the compound, dicyclopentadiene has a similar structure but lacks the hydrogenation seen in this compound.
Tricyclo(5.2.1.0(2,6))dec-4-ene: Another stereoisomer with a similar tricyclic structure but different spatial arrangement of atoms.
Petasitene: A related compound with additional functional groups and different applications.
The uniqueness of this compound lies in its specific tricyclic structure and the versatility of its chemical reactions and applications.
Propriétés
Numéro CAS |
89422-05-9 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
3,7-dimethyltricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C12H18/c1-8-3-4-10-11(8)9-5-6-12(10,2)7-9/h3,9-11H,4-7H2,1-2H3 |
Clé InChI |
NDMPGVVBUJNMNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2C1C3CCC2(C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


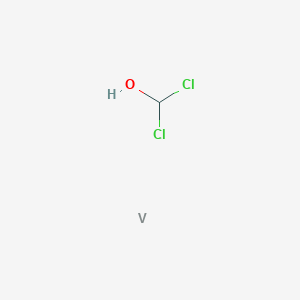
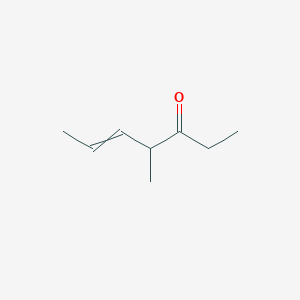


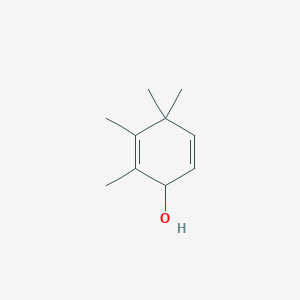
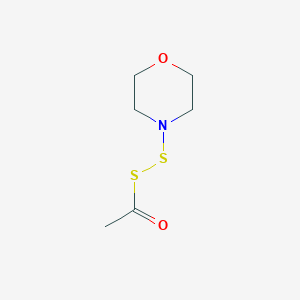
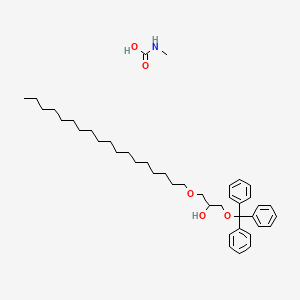


![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)

![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)


